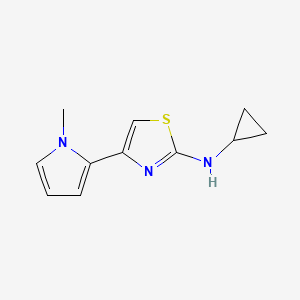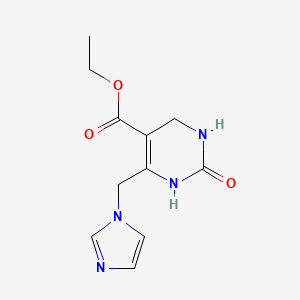
ethyl 6-(imidazol-1-ylmethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(imidazol-1-ylmethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been investigated. In
Aplicaciones Científicas De Investigación
Ethyl 6-(imidazol-1-ylmethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of ethyl 6-(imidazol-1-ylmethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
Ethyl 6-(imidazol-1-ylmethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Cryptococcus neoformans, Candida albicans, and Staphylococcus aureus. It has also been found to exhibit antitumor activity against various cancer cell lines, including MCF-7, HeLa, and A549 cells. In addition, it has been shown to exhibit anti-inflammatory activity by inhibiting the release of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 6-(imidazol-1-ylmethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate in laboratory experiments is its broad-spectrum activity against various fungi and bacteria. It also exhibits antitumor and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on ethyl 6-(imidazol-1-ylmethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate. One of the potential areas of research is the development of new drugs based on this compound. It may also be investigated for its potential as a fluorescent probe for the detection of metal ions. Further studies may also be conducted to elucidate the mechanism of action of this compound and to investigate its potential applications in other areas of scientific research.
Métodos De Síntesis
Ethyl 6-(imidazol-1-ylmethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate can be synthesized using various methods. One of the commonly used methods is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. In this reaction, ethyl acetoacetate, benzaldehyde, and urea are reacted in ethanol in the presence of p-toluenesulfonic acid as a catalyst to form the desired compound. Other methods, such as the Kabachnik-Fields reaction and the Hantzsch reaction, have also been used for the synthesis of this compound.
Propiedades
IUPAC Name |
ethyl 6-(imidazol-1-ylmethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-2-18-10(16)8-5-13-11(17)14-9(8)6-15-4-3-12-7-15/h3-4,7H,2,5-6H2,1H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUZQELEHBMXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B7496515.png)
![2-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7496516.png)
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[4-(2-thiophen-2-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7496522.png)
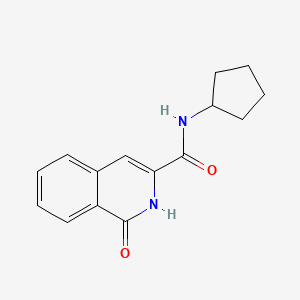

![2-[2-(2-Bromo-4-chlorophenoxy)ethylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7496537.png)
![3-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7496542.png)
![3-(3,5-dimethoxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7496548.png)
![1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B7496558.png)
![N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7496571.png)
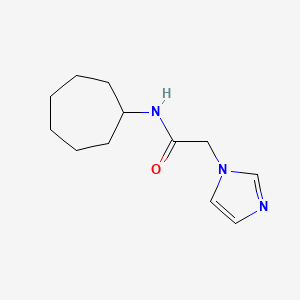
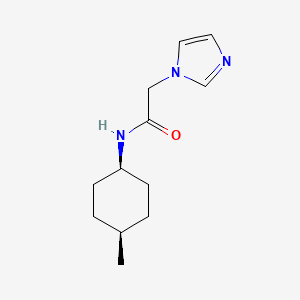
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7496597.png)
